1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (1-t-BMI) is a chemical compound commonly used in scientific research. It has a wide range of applications, including in biochemistry, physiology, and pharmacology. 1-t-BMI has been used to study the mechanisms of action and biochemical and physiological effects of various drugs and other compounds.
Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” can be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Antiviral Activity
Indole derivatives, including “Methyl 1-BOC-indole-4-carboxylate”, have shown potential as antiviral agents . For example, certain indole derivatives have demonstrated inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes “Methyl 1-BOC-indole-4-carboxylate” a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . Therefore, “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” could potentially be used in the development of new anticancer drugs .
Antioxidant Activity
Indole derivatives also possess antioxidant properties . This suggests that “Methyl 1-BOC-indole-4-carboxylate” could be used in the development of antioxidant drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This means that “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” could potentially be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activities . This suggests that “Methyl 1-BOC-indole-4-carboxylate” could be used in the development of antitubercular drugs .
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties . This means that “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” could potentially be used in the development of new antidiabetic drugs .
Mechanism of Action
Target of Action
Indole derivatives, such as 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives involves their interaction with cellular targets, leading to changes in cellular functions . .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, resulting in their downstream effects . .
Result of Action
The result of the action of indole derivatives can be seen in their various biologically vital properties . .
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNJZVTHXMEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478576 | |
Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220499-11-6 | |
Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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